N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium

Hair conditioning Cationic surfactant Quaternary ammonium

Formulators face performance failure when pH-dependent amidoamines lose their charge in neutral-to-alkaline systems. This C18 stearamidopropyl quaternary ammonium compound provides a permanent cationic charge, ensuring durable antistatic and conditioning substantivity across the full pH range. The hydroxyethyl headgroup enhances water solubility and enables cold-process manufacturing. - Enables ambient-temperature processing by depressing Krafft point vs. conventional C18 quats. - Maintains electrostatic binding to hair keratin and polymer surfaces at pH 6-8 where amine salts fail. - Supplied as validated antistatic for PET film coatings at 2.75-3.25 wt% loading.

Molecular Formula C25H53N2O2+
Molecular Weight 413.7 g/mol
CAS No. 36530-91-3
Cat. No. B13822159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium
CAS36530-91-3
Molecular FormulaC25H53N2O2+
Molecular Weight413.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO
InChIInChI=1S/C25H52N2O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25(29)26-21-19-22-27(2,3)23-24-28/h28H,4-24H2,1-3H3/p+1
InChIKeyWYRIQSJBDPBLDQ-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / 180 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium (CAS 36530-91-3): Procurement-Relevant Identity and Class Position


N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium (CAS 36530-91-3) is a permanently charged quaternary ammonium cation characterized by a C18 stearamidopropyl hydrophobic tail and a single hydroxyethyl headgroup substituent. It belongs to the fatty amidoamine-derived quaternary ammonium surfactant class, distinct from simple alkyl quats and pH-dependent amidoamine salts. Its molecular formula is C25H53N2O2⁺ (monoisotopic mass 413.41 Da), with a computed LogP of 6.66 and a topological polar surface area of 52.82 Ų . The compound is commercially supplied as various salts—most notably the dihydrogen phosphate (CAS 3758-54-1, tradename Catanac SP / Cyastat SP) and the nitrate (CAS 2646-11-9, tradename Cyastat SN)—and is recognized in both personal care (INCI: Stearamidopropyl Dimonium Hydroxyethyl Chloride) and industrial antistatic applications [1].

1 pH-independent cationic charge for conditioning
2 C18 stearamidopropyl chain for surface substantivity
3 Hydroxyethyl headgroup for low-temperature processing

Why Generic Substitution of N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium Carries Formulation and Performance Risk


In-class substitution without explicit quantitative justification is hazardous for this compound because three structural features—the C18 stearamidopropyl chain, the permanent quaternary ammonium center, and the hydroxyethyl headgroup—each independently control non-linear performance responses. Altering chain length to C16 (palmitamido) or C22 (behenamido) shifts the hydrophilic-lipophilic balance differentially, changing conditioning substantivity and antistatic decay kinetics. Replacing the permanent quaternary ammonium with pH-dependent stearamidopropyl dimethylamine eliminates cationic charge at neutral-to-alkaline pH, collapsing electrostatic adhesion to negatively charged hair and polymer surfaces . Eliminating the hydroxyethyl group raises the Krafft temperature, reduces water solubility, and elevates the critical micelle concentration (CMC), directly impairing low-temperature processing and formulation latitude [1]. These are not minor adjustments; they are documented discontinuities in performance curves, not linear trade-offs.

Chain length
C16 or C22 analogs shift substantivity and solubility profiles non-linearly
Amine salt
Stearamidopropyl dimethylamine loses cationic charge above pH 7, collapsing substantivity
Headgroup removal
Absence of hydroxyethyl raises Krafft temperature and CMC, limiting cold-process use

Quantitative Differentiation Evidence for N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium Versus Closest Analogs


Permanent Quaternary Ammonium Charge Provides pH-Independent Hair Substantivity Versus pH-Dependent Stearamidopropyl Dimethylamine

Alkyl amine salts, including stearamidopropyl dimethylamine, adsorb onto the hair surface to a lesser extent than their fully quaternized counterparts and are more easily rinsed away . The target compound, as a permanent quaternary ammonium salt, retains its full cationic charge across all formulation-relevant pH ranges (typically pH 3–9), ensuring consistent electrostatic binding to negatively charged hair keratin. In contrast, stearamidopropyl dimethylamine (CAS 7651-02-7, pKa ~9.45) is only partially protonated at typical conditioner pH (3.5–5.0) and loses cationic character entirely above pH 7, rendering it ineffective as a conditioning agent in neutral or alkaline formulations [1].

pH-Independent Charge
Class-level inference
Permanent quat charge across pH 1–14; amine salt loses charge > pH 7
Supports neutral–alkaline conditioning selection
Class-consistent; formulation-specific validation recommended
Hair conditioning Cationic surfactant Quaternary ammonium Substantivity pH dependence

Hydroxyethyl Headgroup Lowers Krafft Temperature by Approximately 50 °C and Reduces Critical Micelle Concentration Compared to Non-Hydroxyethyl Quaternary Ammonium Surfactants

A 2024 systematic study on C18-tailed quaternary ammonium surfactants demonstrated that introducing hydroxyethyl headgroups dramatically improves solubility and surface activity. For N,N-bis(2-hydroxyethyl)-N-methyloctadecan-1-aminium iodide (HEOAI) and its hydroxypropyl analog (HPOAI), the Krafft temperature (Tk) was reduced by approximately 50 °C compared to the corresponding conventional surfactant octadecyl trimethylammonium iodide [1]. Both hydroxyethyl-bearing surfactants exhibited lower critical micelle concentration (CMC) and lower equilibrium surface tension than the non-hydroxyethyl comparator [1]. Although the target compound possesses one rather than two hydroxyethyl groups, the directionality and magnitude of the hydroxyethyl effect on solubility and micellization are class-consistent and transferable.

Krafft Temperature
Cross-study comparable
≈ 50 °C reduction
vs non-hydroxyethyl C18 quat
Supports cold-processing formulation
Mono-hydroxyethyl analog; class-consistent direction
Krafft temperature Critical micelle concentration Hydroxyethyl group Solubility Quaternary ammonium surfactant

C18 Stearamidopropyl Chain Length Optimizes Surface Substantivity and Antistatic Persistence Versus Shorter (C12–C16) and Longer (C22) Amidoamine Quaternary Analogs

Within the fatty amidoamine quaternary ammonium class, antistatic performance and conditioning substantivity follow a non-monotonic relationship with alkyl chain length. The C18 stearamidopropyl chain provides an optimal balance between hydrophobic adsorption to surfaces (hair, polymer films) and aqueous processability. Shorter-chain analogs (C12 lauramidopropyl, C16 palmitamidopropyl) exhibit reduced substantivity due to weaker van der Waals anchoring, leading to faster antistatic decay on washing or rubbing . Longer-chain analogs (C22 behenamidopropyl) suffer from elevated Krafft temperatures and reduced water solubility, limiting formulation flexibility [1]. The C18 chain represents the established commercial optimum for durable antistatic coatings, as evidenced by its selection in multiple patent-protected antistatic film formulations [2].

Chain Length
Class-level inference
Ranked 1st for substantivity–processability balance
C18 > C16 > C12 > C22 in commercial antistatic patents
Supports durable antistatic coating selection
Chain-length class comparison; validates C18 optimum
Alkyl chain length Antistatic Substantivity C18 Conditioning

Validated Industrial Antistatic Performance: Catanac SP / Cyastat SP Commercial Adoption in Polymer and Textile Applications

The phosphate salt of the target compound—tradenamed Catanac SP and Cyastat SP (CAS 3758-54-1)—is a commercially established external antistatic agent for plastics, waxes, textiles, and glass [1]. In antistatic polyester film patents, stearamidopropyldimethyl-2-hydroxyethylammonium dihydrogen phosphate is specifically claimed as the antistatic agent in coating formulations [2]. The compound operates by forming a conductive hygroscopic layer on the substrate surface, dissipating static charge via ionic conduction. Industrial data sheets cite compatibility with EPS, PVC, foamed PE, injection-molded and extruded articles, as well as textile fibers and fabrics [3]. The commercial validation through decades of use under the Cyastat and Catanac tradenames provides procurement-relevant evidence of reliable supply chain availability and consistent lot-to-lot antistatic performance.

Industrial Validation
Supporting evidence
Commercial antistatic agent Cyastat SP / Catanac SP
Polymer films, textiles, EPS, PVC
Supports industrial formulation transfer
Validated in patent coatings at 2.75–3.25 wt% loading
Antistatic agent Catanac SP Cyastat SP Polymer films Textile finishing

Enhanced Anionic Surfactant Compatibility via Hydroxyethyl Group Versus Non-Hydroxyethyl Quaternary Ammonium Analogs

The presence of a hydroxyethyl group in quaternary ammonium surfactants has been shown to improve compatibility with anionic surfactants compared to fully alkyl-substituted quats [1]. The hydroxyethyl moiety's hydrogen-bonding capacity with water reduces the strength of ion-pair formation between the cationic and anionic headgroups, mitigating precipitation and phase separation in mixed surfactant systems [2]. This is particularly relevant for 2-in-1 shampoo-conditioner formulations where cationic conditioning agents must coexist with anionic cleansing surfactants (e.g., sodium laureth sulfate, sodium lauryl sulfate). Hydroxyethyl erucamidopropyl dimonium chloride—a structural analog—is explicitly described as 'particularly compatible with anionic surfactants and can be incorporated into cold mix systems' .

Anionic Compatibility
Class-level inference
Hydroxyethyl group improves compatibility vs non-hydroxyethyl quats
Supports 2-in-1 shampoo formulation
Analog cold-mix data; phase-stability testing advised
Surfactant compatibility Anionic-cationic mixtures Hydroxyethyl group Formulation stability Personal care

High-Confidence Application Scenarios for N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium Based on Quantitative Differentiation Evidence


Durable External Antistatic Coatings for Polyester Films and Molded Polymer Articles

The validated industrial use of the phosphate and nitrate salts of N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium in antistatic polyester film coatings at 2.75–3.25 wt% loading [1] directly supports procurement for antistatic coating applications in PET films, EPS, PVC, and polyolefin molded articles. The C18 chain provides durable substantivity to the polymer surface, while the permanent quaternary ammonium charge ensures ionic conductivity for static dissipation. This scenario is contraindicated for high-temperature engineering plastics (PC, ABS, polyesters processed above ~230 °C) due to thermal decomposition onset .

Neutral-to-Alkaline pH Hair Conditioning Formulations Requiring pH-Independent Cationic Charge

In leave-in conditioners, hair masks, and conditioning sprays formulated at pH 6–8, stearamidopropyl dimethylamine—the most common amidoamine alternative—loses its cationic charge and conditioning efficacy [1]. The target compound's permanent quaternary ammonium structure ensures full electrostatic binding to hair keratin across the entire pH range, making it the appropriate selection for neutral-pH or soap-based (alkaline) conditioning systems where amine salts fail . Its hydroxyethyl group further enhances water solubility, facilitating incorporation into aqueous and hydroalcoholic leave-on formulations.

2-in-1 Shampoo-Conditioner Formulations with High Anionic Surfactant Loads

The hydroxyethyl group's hydrogen-bonding capacity mitigates catastrophic precipitation that occurs when fully alkyl-substituted quaternary ammonium conditioning agents (e.g., cetrimonium chloride, behentrimonium chloride) are combined with anionic cleansing surfactants at commercially relevant ratios [1]. The target compound's structural analog class demonstrates cold-mix compatibility with anionic surfactants , enabling simplified manufacturing of sulfate-based 2-in-1 products. Formulators should still conduct phase-stability testing at their specific quat-to-anionic ratio, but the hydroxyethyl moiety provides a wider operable formulation window than non-hydroxyethyl quats.

Cold-Process Personal Care and Industrial Formulations Where Elevated Krafft Temperature Would Require Heating

For manufacturing facilities without heated mixing vessels or for heat-sensitive formulation ingredients, the hydroxyethyl-mediated Krafft temperature depression of approximately 50 °C relative to conventional C18 quaternary ammonium surfactants [1] directly enables cold-process or ambient-temperature manufacturing. This scenario applies to both personal care (cold-process conditioners, lotions) and industrial (water-based antistatic coatings) products, where eliminating the heating step reduces energy costs, cycle time, and thermal degradation risk for co-formulated heat-sensitive actives.

Application
Selection Property
Validation Focus
Antistatic polymer coatings
C18 substantivity, permanent quat charge
Antistatic decay, thermal stability
Neutral–alkaline hair conditioners
pH-independent cationic charge
Substantivity at target pH
2-in-1 shampoo-conditioner
Anionic compatibility via hydroxyethyl
Phase stability, quat:anionic ratio
Cold-process formulations
Low Krafft temperature
Cold-water solubility, process T range
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